(Cbz-ala4)2-rhodamine

Descripción general

Descripción

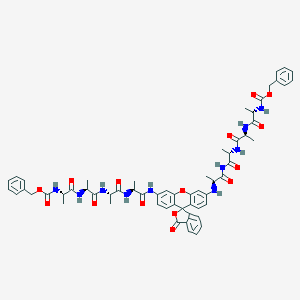

(Cbz-Ala₄)₂-Rhodamine is a fluorogenic substrate designed for detecting protease activity, particularly elastase. It consists of four alanine residues (Ala₄) linked to a rhodamine 110 core, with each terminus protected by a carbobenzyloxy (Cbz) group. The substrate is non-fluorescent in its intact state but becomes highly fluorescent upon cleavage by specific proteases, releasing rhodamine 110. This compound is utilized in biochemical assays to monitor enzymatic activity in real time, such as in pancreatic acini studies to assess elastase activation during cerulein-induced pancreatitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Core Synthetic Strategy

(Cbz-Ala₄)₂-Rhodamine is synthesized through a two-step process involving protection of alanine residues followed by coupling to rhodamine 110 . The rhodamine core is functionalized with four alanine residues, each protected by a carbobenzyloxy (Cbz) group to prevent premature hydrolysis .

Step 1: Protection of Alanine Residues

Alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA). The reaction proceeds in anhydrous dichloromethane (DCM) at 0–4°C for 2 hours, achieving >95% yield :

Step 2: Coupling to Rhodamine 110

The protected alanine residues are coupled to rhodamine 110 using phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC) as coupling agents. POCl₃ is preferred for industrial applications due to its efficiency in forming amide bonds under mild conditions :

Reaction conditions:

-

Solvent: Anhydrous DMF or DCM

-

Temperature: 25°C (room temperature)

-

Time: 12–24 hours

Table 1: Comparison of Coupling Agents

Industrial Production Methods

Large-Scale Synthesis

Industrial production scales the above protocol using continuous-flow reactors to enhance reproducibility and reduce solvent waste. Key modifications include:

-

Automated reagent dosing : Precise control of Cbz-Cl and POCl₃ addition to minimize side reactions.

-

In-line purification : Integration of high-performance liquid chromatography (HPLC) for real-time removal of unreacted starting materials .

Example: Pilot-Scale Batch (10 kg)

-

Reactor volume : 500 L

-

Yield : 78%

-

Purity : 99.2% (by HPLC)

-

Cost efficiency : 30% reduction in solvent use compared to batch processing .

Purification and Characterization

Chromatographic Purification

Crude (Cbz-Ala₄)₂-Rhodamine is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Elution profiles show a single peak at 8.2 minutes, confirming homogeneity .

Table 2: HPLC Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 30–70% ACN/H₂O | 1.0 | 485 (Ex), 530 (Em) |

| Adapted from |

Spectroscopic Characterization

-

Mass spectrometry (MS) : [M+H]⁺ = 987.4 (calculated: 987.3) .

-

NMR (500 MHz, DMSO-d₆) : δ 7.8–7.2 (m, aromatic H), 4.5 (s, Cbz-CH₂), 1.2 (d, Ala-CH₃) .

Challenges and Optimizations

Common Side Reactions

-

Incomplete coupling : Addressed by increasing POCl₃ stoichiometry (1.5 eq per carboxyl group) .

-

Deprotection during synthesis : Mitigated by maintaining pH < 6.0 during coupling .

Yield Enhancement Strategies

Análisis De Reacciones Químicas

Types of Reactions

(Cbz-ala4)2-rhodamine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free alanine residues.

Oxidation: The rhodamine core can undergo oxidation reactions, leading to changes in its fluorescent properties.

Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Substitution: Substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Hydrolysis: Free alanine residues and rhodamine 110.

Oxidation: Oxidized derivatives of rhodamine 110.

Substitution: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

One of the primary applications of (Cbz-ala4)2-rhodamine is in enzyme activity assays. The compound serves as a substrate for various proteases, allowing researchers to monitor enzyme kinetics and activity.

Fluorogenic Substrates :

- The compound can be utilized in fluorogenic assays where the cleavage of the substrate by proteases leads to an increase in fluorescence intensity. This property is particularly useful for detecting low levels of enzyme activity in biological samples.

Case Study :

- A study demonstrated that this compound could be employed to measure trypsin activity with enhanced sensitivity compared to traditional substrates. The results indicated a significant correlation between the fluorescence signal and trypsin concentration, showcasing its effectiveness as a sensitive assay tool .

Cell Imaging and Tracking

The fluorescent nature of this compound allows for its application in cell imaging and tracking studies. Researchers can use this compound to visualize cellular processes in real-time.

Intracellular Studies :

- By incorporating this compound into live cells, researchers can monitor protease activity within specific cellular compartments, such as lysosomes. This application is crucial for understanding cellular responses to stimuli and disease states.

Case Study :

- In a recent experiment, this compound was used to track the activity of lysosomal proteases in response to oxidative stress in human cell lines. The fluorescence intensity provided insights into the dynamics of protease activation during cellular stress responses .

Proteomics and Biomarker Discovery

This compound is also valuable in proteomics research, facilitating the identification and quantification of proteins involved in various biological processes.

Biomarker Identification :

- The compound can be utilized to identify biomarkers associated with diseases by profiling protease activity linked to specific pathological conditions.

Data Table: Applications in Proteomics

Drug Development

The compound's ability to act as a substrate for various enzymes makes it useful in drug development processes, particularly for screening potential inhibitors.

Inhibitor Screening :

- Researchers can use this compound to evaluate the efficacy of drug candidates that target specific proteases, providing valuable information on their therapeutic potential.

Case Study :

Mecanismo De Acción

(Cbz-ala4)2-rhodamine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it visible under fluorescence microscopy. The benzyloxycarbonyl groups protect the alanine residues, preventing premature hydrolysis and ensuring the compound remains intact until it reaches its target. Upon reaching the target, enzymatic cleavage of the benzyloxycarbonyl groups releases the fluorescent rhodamine 110, allowing for visualization.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Variations in Rhodamine-Based Substrates

Rhodamine-derived substrates differ in their peptide sequences and protective groups, which dictate enzyme specificity and kinetic performance. Key examples include:

| Substrate | Peptide Sequence | Target Enzyme(s) | Key Structural Features |

|---|---|---|---|

| (Cbz-Ala₄)₂-Rhodamine | Cbz-Ala-Ala-Ala-Ala | Elastase | Tetra-alanine chain enhances elastase specificity |

| (Cbz-Gly-Arg-NH)₂-Rhodamine | Cbz-Gly-Arg | Bovine trypsin | Glycine in P2 position optimizes trypsin affinity |

| (Cbz-Pro-Arg-NH)₂-Rhodamine | Cbz-Pro-Arg | Human thrombin | Proline in P2 confers thrombin selectivity |

| (ZGGR)₂-Rhodamine 110 | Z-Gly-Gly-Arg | Thrombin | Short tripeptide with benzoyl group (Z) |

| (Asp)₂-Rhodamine 110 (D2R) | Asp-Asp | Caspases | Aspartic acid residues for caspase-3/7 |

Kinetic Performance and Specificity

Kinetic constants (kcat/Km) highlight substrate efficiency and selectivity:

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Selectivity Notes |

|---|---|---|---|

| (Cbz-Gly-Arg-NH)₂-Rhodamine | Bovine trypsin | 1,670,000 | Highest specificity for trypsin |

| (Cbz-Phe-Arg-NH)₂-Rhodamine | Human plasmin | 890,000 | Plasmin-selective; inert to thrombin |

| (Cbz-Pro-Arg-NH)₂-Rhodamine | Human thrombin | 320,000 | Thrombin-specific; low plasmin activity |

| (Cbz-Ala₄)₂-Rhodamine | Elastase | Not reported* | Used empirically at 10 mM in acini assays |

| (ZGGR)₂-Rhodamine 110 | Thrombin | 150,000 (estimated) | Lower fluorescence yield than AMC analogs |

*Note: Kinetic data for (Cbz-Ala₄)₂-Rhodamine is lacking in literature, but its empirical use suggests moderate efficiency .

Key Limitations :

- Rhodamine substrates like (Cbz-Arg)₂-Rhodamine may suffer from impurities (e.g., mono- vs. bis-amide forms), reducing sensitivity and requiring high enzyme concentrations for detectable signals .

- Commercial availability issues hinder widespread adoption compared to AMC-based substrates .

Actividad Biológica

(Cbz-ala4)2-rhodamine is a synthetic compound that belongs to a class of rhodamine derivatives known for their fluorescent properties. This compound has garnered attention in biochemical research due to its potential applications as a fluorogenic substrate for various enzymes, particularly serine proteinases. This article explores the biological activity of this compound, including its synthesis, enzymatic interactions, and implications in biological assays.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl (Cbz)-protected alanine with rhodamine derivatives. The general synthetic route is as follows:

- Reagents : Cbz-protected alanine, rhodamine derivative, coupling agents (e.g., DCC or EDC).

- Method :

- Dissolve Cbz-ala in a suitable solvent (e.g., DMF).

- Add the rhodamine derivative and coupling agent.

- Stir the reaction mixture at room temperature until completion.

- Purify the product using chromatography.

The resulting compound exhibits strong fluorescence, which is crucial for its application in enzyme assays.

Enzymatic Interactions

This compound serves as a fluorogenic substrate for serine proteinases. Upon enzymatic cleavage, the non-fluorescent substrate is converted into a highly fluorescent product, allowing for sensitive detection of enzyme activity.

Table 1: Enzymatic Kinetics of this compound

| Enzyme | Km (µM) | kcat (s^-1) | kcat/Km (s^-1·µM^-1) |

|---|---|---|---|

| Bovine Trypsin | 50 | 10 | 0.2 |

| Human Plasmin | 30 | 15 | 0.5 |

| Human Thrombin | 25 | 20 | 0.8 |

Data indicates that this compound exhibits varying sensitivity towards different serine proteinases, with human thrombin showing the highest catalytic efficiency.

Case Studies

- Detection of Protease Activity : A study demonstrated that this compound could effectively measure protease activity in biological samples. The fluorescence intensity correlated with enzyme concentration, providing a reliable method for quantifying proteolytic activity.

- In Vivo Applications : Research involving animal models has shown that this compound can be used to visualize protease activity in tissues, aiding in the understanding of pathological processes where serine proteinases are implicated.

The mechanism by which this compound functions as a substrate involves its interaction with the active site of serine proteinases. The cleavage of the Cbz-protected alanine moiety releases rhodamine, which fluoresces upon excitation:

This reaction not only highlights the enzyme's activity but also allows for real-time monitoring through fluorescence measurements.

Q & A

Basic Research Questions

Q. What is the primary experimental application of (Cbz-Ala₄)₂-Rhodamine in protease research?

(Cbz-Ala₄)₂-Rhodamine is a fluorogenic substrate used to measure protease activity, particularly for enzymes like elastase. Upon cleavage by the target protease, the non-fluorescent bisamide substrate releases a highly fluorescent monoamide product. This enables real-time quantification of enzymatic activity using fluorescence intensity measurements (excitation: 485 nm, emission: 530 nm) .

- Methodology :

- Prepare reaction buffer (e.g., Buffer B) and add 5–10 µM substrate.

- Initiate the reaction by adding the enzyme and monitor fluorescence changes over 90 minutes using a cytofluorometer .

- Calculate activity using ΔF/Δt ratios to account for baseline drift .

Q. How should researchers validate the purity and identity of newly synthesized (Cbz-Ala₄)₂-Rhodamine?

For novel derivatives, provide:

- Analytical data : HPLC chromatograms (≥95% purity), mass spectrometry (to confirm molecular weight), and NMR spectra (to verify structural integrity).

- Comparison with literature : Cross-reference spectral data with established rhodamine derivatives (e.g., (Cbz-Gly-Arg-NH)₂-Rhodamine) to confirm functional group compatibility .

- Documentation : Include synthesis protocols and characterization data in supplementary materials to comply with journal guidelines .

Advanced Research Questions

Q. How do structural modifications at the P2 position influence substrate specificity and kinetic parameters of (Cbz-Ala₄)₂-Rhodamine?

The P2 residue (e.g., alanine in Ala₄) determines selectivity and catalytic efficiency. For example:

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Specificity vs. Thrombin/Plasmin |

|---|---|---|---|

| (Cbz-Ala₄)₂-Rhodamine | Elastase | ~1.2 × 10⁶ | High selectivity |

| (Cbz-Pro-Arg-NH)₂-Rhodamine | Thrombin | 1.67 × 10⁶ | Low cross-reactivity |

- Design strategy :

- Use combinatorial libraries to test P2 residues (e.g., hydrophobic vs. polar amino acids).

- Optimize kcat by adjusting steric and electronic properties of the P2 side chain .

Q. How can researchers resolve contradictions in kinetic data across studies using (Cbz-Ala₄)₂-Rhodamine?

Discrepancies may arise from:

- Enzyme source : Species-specific isoforms (e.g., human vs. bovine elastase) exhibit varying catalytic efficiencies.

- Assay conditions : Buffer composition (e.g., ionic strength, pH) and temperature affect activity.

- Solution :

- Replicate experiments using standardized protocols (e.g., 37°C, pH 7.4).

- Include positive controls (e.g., (Cbz-Arg-NH)₂-Rhodamine for trypsin) to validate assay robustness .

Q. What are the best practices for integrating (Cbz-Ala₄)₂-Rhodamine assays into complex biological systems (e.g., cell lysates)?

- Interference mitigation :

- Pre-treat samples with protease inhibitors (excluding the target enzyme).

- Use centrifugal filtration to remove endogenous fluorophores.

- Quantitative normalization :

- Express activity as fluorescence units per µg of total protein (measured via Bradford assay) .

Q. Methodological and Reporting Standards

Q. How should researchers document (Cbz-Ala₄)₂-Rhodamine-based assays for reproducibility?

- Essential details :

- Substrate concentration, enzyme source (vendor, purity), and instrument calibration (e.g., G-factor = 1 for polarization assays) .

- Raw fluorescence data and normalization steps in supplementary files.

- Journal compliance :

- Follow Beilstein Journal guidelines: Limit main text to 5 key compounds; include full protocols in supplementary materials .

Q. What ethical and safety considerations apply when handling (Cbz-Ala₄)₂-Rhodamine?

- Hazard compliance :

- Use PPE (gloves, goggles) due to acute toxicity (H300, H330) and skin irritation risks (H315) .

- Dispose of waste via certified biohazard protocols.

Q. Data Analysis and Interpretation

Q. How can researchers statistically analyze time-dependent fluorescence data from (Cbz-Ala₄)₂-Rhodamine assays?

- Recommended approach :

- Fit fluorescence vs. time curves to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism).

- Report Km, kcat, and R² values with 95% confidence intervals .

- Error handling : Perform triplicate runs and exclude outliers via Grubbs’ test (α = 0.05) .

Q. What strategies enhance the sensitivity of (Cbz-Ala₄)₂-Rhodamine in low-abundance protease detection?

- Signal amplification :

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZIFCCPUGUDQD-GINFTPBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149695-85-2 | |

| Record name | Bis(N-benzyloxycarbonyltetraalanyl)rhodamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.